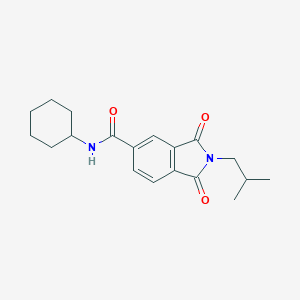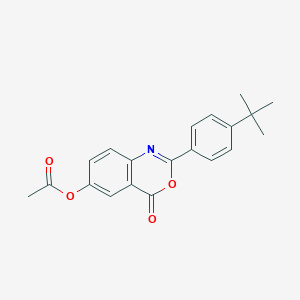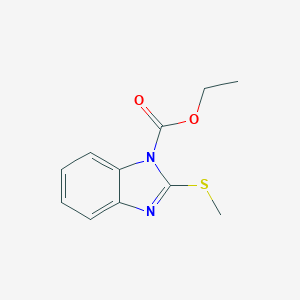
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has potential applications in the treatment of inflammation, bacterial infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells. This compound also has potential applications in the treatment of bacterial infections and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, making it easy to synthesize and use in experiments. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are various future directions for the research of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate. One of the most significant directions is the optimization of its synthesis method to improve its stability and solubility. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, studies are needed to investigate the toxicity and safety of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate in vivo.
Conclusion:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has potential applications in various fields. This compound has been synthesized using various methods and has been shown to inhibit the growth of cancer cells and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate can be synthesized using various methods. One of the most common methods is the condensation reaction of 2-mercaptobenzimidazole with ethyl chloroformate. This reaction yields Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate with high purity and yield.
Eigenschaften
Produktname |
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
ethyl 2-methylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)13-9-7-5-4-6-8(9)12-10(13)16-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ITKPDTDHIBATFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Kanonische SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
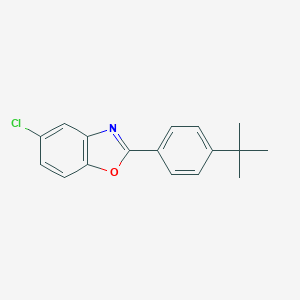
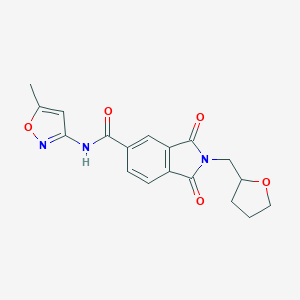
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
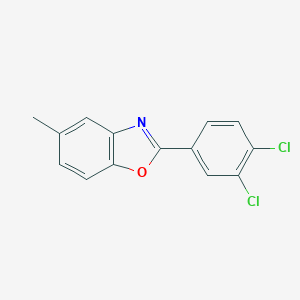
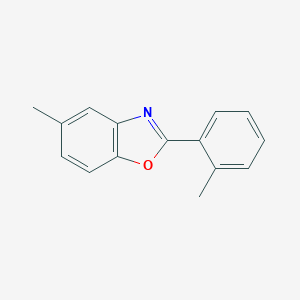
![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
